

# Application Note: FT-IR Analysis of 2-(Aminomethyl)-4-bromophenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Aminomethyl)-4-bromophenol

Cat. No.: B1330120

[Get Quote](#)

## Abstract

This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **2-(Aminomethyl)-4-bromophenol**, a key intermediate in pharmaceutical synthesis. The characteristic vibrational frequencies of its functional groups are presented, offering a benchmark for identity and purity assessment. This document is intended for researchers, scientists, and drug development professionals.

## Introduction

**2-(Aminomethyl)-4-bromophenol** is a substituted phenol derivative of significant interest in medicinal chemistry due to its versatile structure, featuring an aminomethyl group, a hydroxyl group, and a bromine atom on a benzene ring. These functional groups make it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their covalent bonds. This note outlines the methodology for obtaining and interpreting the FT-IR spectrum of **2-(Aminomethyl)-4-bromophenol**.

## Molecular Structure

The chemical structure of **2-(Aminomethyl)-4-bromophenol** is shown below:

The key functional groups amenable to FT-IR analysis are:

- Phenolic O-H group
- Primary amine N-H group
- Aliphatic C-H bonds in the aminomethyl group
- Aromatic C-H bonds
- C-O bond of the phenol
- C-N bond of the amine
- C-Br bond
- Aromatic C=C ring stretches

## Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for **2-(Aminomethyl)-4-bromophenol**. These values are based on established group frequency correlations for similar aromatic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Wavenumber Range (cm <sup>-1</sup> ) | Intensity         | Vibrational Assignment             | Functional Group             |
|--------------------------------------|-------------------|------------------------------------|------------------------------|
| 3400 - 3200                          | Strong, Broad     | O-H Stretch                        | Phenol                       |
| 3350 - 3250                          | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine                |
| 3100 - 3000                          | Medium to Weak    | C-H Stretch                        | Aromatic Ring                |
| 2950 - 2850                          | Medium            | C-H Asymmetric & Symmetric Stretch | Aliphatic (CH <sub>2</sub> ) |
| 1620 - 1580                          | Medium to Strong  | N-H Bend (Scissoring)              | Primary Amine                |
| 1610 - 1450                          | Medium to Strong  | C=C Stretch                        | Aromatic Ring                |
| 1400 - 1300                          | Strong            | O-H Bend                           | Phenol                       |
| 1260 - 1180                          | Strong            | C-O Stretch                        | Phenol                       |
| 1100 - 1000                          | Medium            | C-N Stretch                        | Aliphatic Amine              |
| 850 - 750                            | Strong            | C-H Out-of-plane Bend              | Aromatic Ring                |
| 700 - 500                            | Medium to Weak    | C-Br Stretch                       | Aryl Halide                  |

## Experimental Protocols

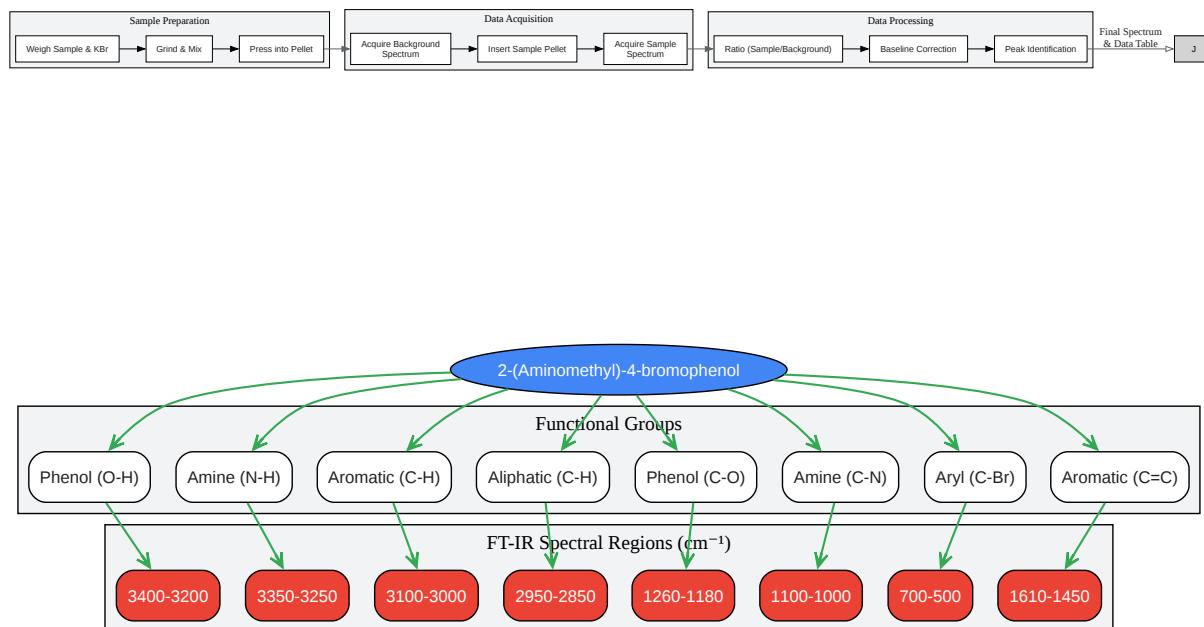
### Sample Preparation: KBr Pellet Method

This protocol is suitable for solid samples of **2-(Aminomethyl)-4-bromophenol**.

- Materials:
  - 2-(Aminomethyl)-4-bromophenol** (1-2 mg)
  - FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
  - Agate mortar and pestle
  - Pellet press with die

- Spatula
- Procedure:
  1. Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.
  2. Add the **2-(Aminomethyl)-4-bromophenol** sample to the KBr in the mortar.
  3. Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until a homogenous mixture is obtained.
  4. Transfer a portion of the mixture into the pellet die.
  5. Press the mixture under high pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
  6. Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

## FT-IR Spectrometer Setup and Data Acquisition


- Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 66V or similar).[\[1\]](#)
- Parameters:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32 (for both background and sample)
  - Apodization: Happ-Genzel
- Data Acquisition Workflow:
  1. Ensure the sample compartment is empty.
  2. Acquire a background spectrum to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , as well as instrumental artifacts.

3. Place the KBr pellet containing the sample into the sample holder.
4. Acquire the sample spectrum.
5. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
6. Process the spectrum (e.g., baseline correction, peak picking) as required.

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of **2-(Aminomethyl)-4-bromophenol**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: FT-IR Analysis of 2-(Aminomethyl)-4-bromophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330120#ft-ir-analysis-of-2-aminomethyl-4-bromophenol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)